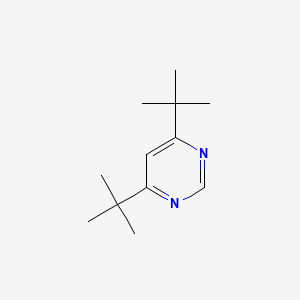
Pyrimidine, 4,6-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two tert-butyl groups at positions 4 and 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis(1,1-dimethylethyl)- typically involves the reaction of pyrimidine with tert-butylating agents under controlled conditions. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .
Applications De Recherche Scientifique
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of pyrimidine, 4,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound with no tert-butyl groups.
2,4,6-Tris(1,1-dimethylethyl)pyrimidine: A derivative with three tert-butyl groups.
4,6-Dimethylpyrimidine: A derivative with methyl groups instead of tert-butyl groups.
Uniqueness
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- is unique due to the presence of two bulky tert-butyl groups, which can influence its chemical reactivity and biological activity. These groups can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors, and potentially enhancing its selectivity and potency .
Propriétés
Numéro CAS |
60546-00-1 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4,6-ditert-butylpyrimidine |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-10(12(4,5)6)14-8-13-9/h7-8H,1-6H3 |
Clé InChI |
JMMNMQZYGKZKEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


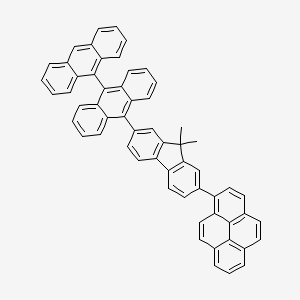
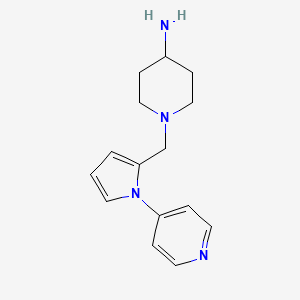

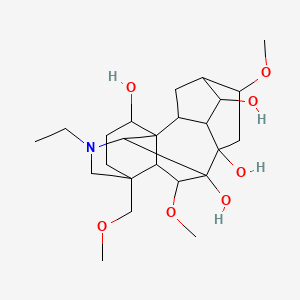
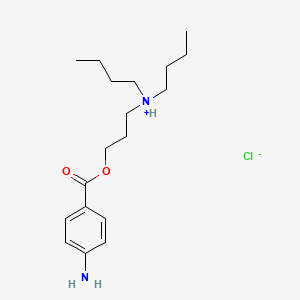
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
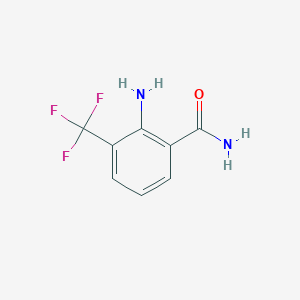
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)
![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)


![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)
![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
